(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride
Overview
Description
(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C11H16ClF2N and a molecular weight of 235.7 g/mol . This compound is characterized by the presence of a difluorobutane chain attached to a phenyl group and a methylamine group, forming a hydrochloride salt. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of (1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylbutan-2-one and methylamine.
Reductive Amination: The resulting difluorobutane intermediate undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of (1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The phenyl group contributes to the compound’s binding affinity to target proteins, while the methylamine group facilitates its interaction with biological membranes .
Comparison with Similar Compounds
(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride can be compared with similar compounds such as:
(1,1-Difluoro-4-phenylbutan-2-yl)amine hydrochloride: Lacks the methyl group, resulting in different chemical and biological properties.
(1,1-Difluoro-4-phenylbutan-2-yl)(ethyl)amine hydrochloride: Contains an ethyl group instead of a methyl group, leading to variations in its reactivity and applications.
(1,1-Difluoro-4-phenylbutan-2-yl)(dimethyl)amine hydrochloride: Has two methyl groups, which can affect its solubility and interaction with biological targets.
Properties
IUPAC Name |
1,1-difluoro-N-methyl-4-phenylbutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N.ClH/c1-14-10(11(12)13)8-7-9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIPKCHXUPLPCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC1=CC=CC=C1)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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